5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14955377
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3OS |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15N3OS/c1-12-19-16(17(21)20-14-7-9-18-10-8-14)15(22-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
| Standard InChI Key | BZZSSSRBRHKIAM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide (IUPAC name: 5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide) features a thiazole ring substituted at the 2-position with a methyl group, the 4-position with a carboxamide linked to a pyridyl group, and the 5-position with a benzyl moiety. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, confers rigidity and electronic diversity to the molecule .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃OS |
| Molecular Weight | 309.4 g/mol |
| Canonical SMILES | CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
| InChI Key | BZZSSSRBRHKIAM-UHFFFAOYSA-N |
| Aromatic Rings | Thiazole, pyridine, benzene |
The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridylcarboxamide moiety introduces hydrogen-bonding capabilities critical for target engagement .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.5 ppm, singlet), thiazole protons (δ ~7.1–7.3 ppm), and pyridyl aromatic protons (δ ~8.4–8.6 ppm). High-performance liquid chromatography (HPLC) analyses typically show a retention time of 12–14 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Synthesis and Optimization
Reaction Pathways
The synthesis of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide involves three primary steps:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions. For example, reaction of 2-bromo-1-(4-pyridyl)ethan-1-one with thiourea yields the 2-aminothiazole intermediate .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation at the 5-position of the thiazole ring.
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Carboxamide Functionalization: Coupling of the thiazole-4-carboxylic acid derivative with 4-aminopyridine using carbodiimide-based coupling agents such as EDC/HOBt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Thiourea, K₂CO₃, ethanol, reflux | 65–70 |
| Benzylation | Benzyl bromide, DMF, 80°C | 55–60 |
| Carboxamide | 4-Aminopyridine, EDC, HOBt, DCM, RT | 75–80 |
Catalytic and Solvent Effects
Yield improvements (up to 15%) are achieved using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling during benzylation. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require careful purification to remove residual solvents.
Biological Activities and Mechanisms
Anticancer Properties
Thiazole derivatives, including 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide, exhibit anticancer activity through kinase inhibition and apoptosis induction. Preclinical studies highlight:
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EGFR Inhibition: The compound binds to the ATP pocket of epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.8 µM, disrupting downstream signaling pathways (e.g., MAPK/ERK) .
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Caspase-3 Activation: Treatment at 10 µM increases caspase-3 activity by 3.5-fold in A549 lung cancer cells, indicating apoptosis induction .
Table 3: Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 8.2 ± 0.9 | EGFR inhibition, apoptosis |
| MCF-7 (Breast) | 12.4 ± 1.3 | ROS generation, cell cycle arrest |
| HepG2 (Liver) | 15.1 ± 2.0 | Angiogenesis suppression |
Anticonvulsant Activity
The thiazole moiety modulates γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. In rodent models:
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